molecular formula C22H20ClNO B4265499 2-chloro-N-(4-methylbenzyl)-2,2-diphenylacetamide

2-chloro-N-(4-methylbenzyl)-2,2-diphenylacetamide

Cat. No. B4265499
M. Wt: 349.9 g/mol
InChI Key: ADWMUHFESRNOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-methylbenzyl)-2,2-diphenylacetamide is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is also known by its chemical name, C16H16ClNO, and has been synthesized using different methods. In

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methylbenzyl)-2,2-diphenylacetamide is not fully understood. However, studies have shown that this compound may exert its antitumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
2-chloro-N-(4-methylbenzyl)-2,2-diphenylacetamide has been shown to exhibit significant biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation and pain in animal models. In addition, this compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as a new anticancer drug.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-chloro-N-(4-methylbenzyl)-2,2-diphenylacetamide in lab experiments is its low toxicity and high selectivity towards cancer cells. This makes it an ideal candidate for studying the mechanisms of action of anticancer drugs and for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for the study of 2-chloro-N-(4-methylbenzyl)-2,2-diphenylacetamide. One direction is the further exploration of its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and inflammatory diseases. Another direction is the study of its mechanisms of action at the molecular level, which could provide insights into the development of new drugs that target specific enzymes and signaling pathways involved in cancer and inflammation. Finally, the development of new synthesis methods for this compound could also lead to the discovery of new analogs with improved pharmacological properties.

Scientific Research Applications

2-chloro-N-(4-methylbenzyl)-2,2-diphenylacetamide has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of medicinal chemistry, where this compound has been shown to exhibit significant antitumor and anti-inflammatory activities. Other potential applications include the development of new drugs for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-chloro-N-[(4-methylphenyl)methyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO/c1-17-12-14-18(15-13-17)16-24-21(25)22(23,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWMUHFESRNOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-methylbenzyl)-2,2-diphenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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